molecular formula C16H11BrFN3OS2 B14962126 2-bromo-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14962126
M. Wt: 424.3 g/mol
InChI Key: XVTNLBVGKNLNMZ-UHFFFAOYSA-N
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Description

2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a bromine atom, a fluorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Benzamide: The final step involves the coupling of the brominated thiadiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N-(4-FLUOROPHENYL)BENZAMIDE
  • 2-BROMO-N-(3-CHLOROPHENYL)BENZAMIDE
  • 2-BROMO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Uniqueness

2-BROMO-N-(5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the presence of both a fluorophenyl group and a thiadiazole ring, which confer distinct electronic and steric properties that can enhance its biological activity and stability.

Properties

Molecular Formula

C16H11BrFN3OS2

Molecular Weight

424.3 g/mol

IUPAC Name

2-bromo-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11BrFN3OS2/c17-13-7-2-1-6-12(13)14(22)19-15-20-21-16(24-15)23-9-10-4-3-5-11(18)8-10/h1-8H,9H2,(H,19,20,22)

InChI Key

XVTNLBVGKNLNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)Br

Origin of Product

United States

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